molecular formula C21H14FN3O2S2 B3707535 N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-fluorobenzamide

N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-fluorobenzamide

Cat. No.: B3707535
M. Wt: 423.5 g/mol
InChI Key: QPSKYNDAZVWZLB-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It’s known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiazoles with various reagents . For example, one method involves the reaction of 2-aminothiazoles with α-iodoketones .


Molecular Structure Analysis

Benzothiazole derivatives are characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The specific compound you’re asking about also contains a fluorobenzamide group, which suggests it may have additional properties related to this group.


Physical and Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The physical and chemical properties of specific benzothiazole derivatives would depend on the groups attached to the benzothiazole ring.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the target they interact with . Some benzothiazole derivatives have been found to interfere with various biological pathways, such as glutamate neurotransmission .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its specific structure. Some benzothiazole derivatives have been found to have antimicrobial properties, suggesting they could potentially be toxic to certain types of cells .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities and potential applications in medicine . Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S2/c22-13-5-3-4-12(10-13)19(27)25-21(28)23-14-8-9-17(26)15(11-14)20-24-16-6-1-2-7-18(16)29-20/h1-11,26H,(H2,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSKYNDAZVWZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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